molecular formula C5H4Br2N2O2 B12998676 Methyl 4,5-dibromo-1H-imidazole-2-carboxylate

Methyl 4,5-dibromo-1H-imidazole-2-carboxylate

Cat. No.: B12998676
M. Wt: 283.91 g/mol
InChI Key: UHJBDJUAZMBNBU-UHFFFAOYSA-N
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Description

Methyl 4,5-dibromo-1H-imidazole-2-carboxylate is a high-value, multi-functionalized chemical intermediate designed for advanced research and development, particularly in medicinal chemistry and drug discovery. This compound features a brominated imidazole core, a privileged scaffold in pharmaceuticals. The presence of two bromine atoms at the 4 and 5 positions of the ring makes it an excellent substrate for further functionalization via metal-catalyzed cross-coupling reactions, such as Suzuki or Heck reactions, allowing for the rapid synthesis of diverse compound libraries. The imidazole ring is a fundamental structure in a wide range of bioactive molecules and therapeutic agents . This specific derivative serves as a critical synthetic precursor for the development of compounds with potential antibacterial, antifungal, antitumor, and anti-inflammatory activities . Its structure incorporates both a reactive halogenated heterocycle and a protected carboxylate group, offering researchers two distinct points for chemical modification to fine-tune the physicochemical and pharmacological properties of lead molecules . This product is strictly For Research Use Only. It is not intended for diagnostic, therapeutic, or any human or veterinary use. All handling must be conducted by trained professionals in a controlled laboratory setting.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C5H4Br2N2O2

Molecular Weight

283.91 g/mol

IUPAC Name

methyl 4,5-dibromo-1H-imidazole-2-carboxylate

InChI

InChI=1S/C5H4Br2N2O2/c1-11-5(10)4-8-2(6)3(7)9-4/h1H3,(H,8,9)

InChI Key

UHJBDJUAZMBNBU-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=NC(=C(N1)Br)Br

Origin of Product

United States

Preparation Methods

Bromination of 1-methylimidazole-2-carboxylic acid

  • Reagents: Bromine (Br2) or brominating agents such as N-bromosuccinimide (NBS)
  • Solvents: Acetic acid, dichloromethane, or dimethylformamide (DMF)
  • Conditions: Room temperature to slightly elevated temperatures (typically 20–60 °C)
  • Mechanism: Electrophilic aromatic substitution at the 4 and 5 positions of the imidazole ring
  • Notes: Controlled addition of brominating agent is critical to avoid overbromination or side reactions. Reaction progress is monitored by TLC or LC-MS.

Carboxylation and Esterification

  • Carboxylation:
    A method to prepare 4,5-disubstituted imidazole-2-carboxylic acids involves reacting 4,5-disubstituted imidazoles with carbon dioxide under superatmospheric pressure (10–180 bar) and elevated temperatures (150–300 °C) in the presence of a base (e.g., alkali metal bases). This process introduces the carboxyl group at position 2 of the imidazole ring.
  • Esterification:
    The carboxylic acid intermediate is then esterified with methanol using acid catalysts such as sulfuric acid or thionyl chloride to yield the methyl ester.
Step Reagents/Conditions Temperature (°C) Pressure (bar) Yield (%) Notes
Bromination N-bromosuccinimide (2.5 equiv), DMF Room temp (25) Atmospheric ~80 Slow addition, 6 h reaction time
Carboxylation CO2, base (e.g., K2CO3), superatmospheric 180–280 40–180 Variable High pressure reactor required
Esterification Methanol, H2SO4 or SOCl2 Reflux (~65) Atmospheric High Typical Fischer esterification
  • Industrial synthesis scales up the bromination and carboxylation steps using industrial-grade reagents and solvents.
  • Continuous flow reactors may be employed for better control of reaction parameters and safety, especially for bromination and high-pressure carboxylation.
  • Purification is typically achieved by recrystallization or chromatographic methods to ensure high purity.
  • Process optimization focuses on maximizing yield, minimizing by-products, and ensuring reproducibility.
  • The carboxylation under superatmospheric CO2 pressure is a novel and efficient method to introduce the carboxyl group directly onto 4,5-disubstituted imidazoles, avoiding multi-step syntheses involving oxidation or condensation reactions.
  • Bromination using NBS in DMF or acetic acid provides selective dibromination at the 4 and 5 positions with good yields and manageable reaction times.
  • Temperature and pressure parameters in carboxylation critically affect the yield and purity of the carboxylic acid intermediate.
  • Esterification conditions are well-established, with acid catalysis providing high conversion to the methyl ester.
Preparation Step Method Description Key Reagents/Conditions Advantages Challenges
Bromination Electrophilic substitution on 1-methylimidazole-2-carboxylic acid NBS or Br2, DMF or AcOH, RT to 60 °C High selectivity, good yield Control of reaction to avoid overbromination
Carboxylation Reaction of 4,5-dibromoimidazole with CO2 under pressure CO2 (10–180 bar), base, 150–300 °C Direct carboxylation, fewer steps Requires high-pressure equipment
Esterification Fischer esterification of carboxylic acid Methanol, H2SO4 or SOCl2, reflux High yield, simple procedure Acid-sensitive groups must be protected

The preparation of Methyl 4,5-dibromo-1H-imidazole-2-carboxylate is effectively achieved by bromination of 1-methylimidazole-2-carboxylic acid followed by carboxylation under superatmospheric CO2 pressure and subsequent esterification. The process benefits from advances in high-pressure carboxylation techniques and selective bromination methods, enabling scalable and efficient synthesis suitable for research and industrial applications.

Chemical Reactions Analysis

Types of Reactions

Methyl 4,5-dibromo-1H-imidazole-2-carboxylate can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atoms at positions 4 and 5 can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Reduction Reactions: The compound can be reduced to remove the bromine atoms, yielding the corresponding imidazole derivative.

    Oxidation Reactions: Although less common, the compound can undergo oxidation to introduce additional functional groups.

Common Reagents and Conditions

    Substitution: Reagents like sodium azide or potassium thiolate in polar solvents (e.g., DMF) at elevated temperatures.

    Reduction: Reagents like zinc dust in acetic acid or catalytic hydrogenation.

    Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.

Major Products

    Substitution: Products include various substituted imidazoles depending on the nucleophile used.

    Reduction: The major product is the de-brominated imidazole derivative.

    Oxidation: Products vary based on the oxidizing agent and conditions but may include imidazole derivatives with additional oxygen-containing functional groups.

Scientific Research Applications

Antimicrobial Activity

Research has highlighted the potential of methyl 4,5-dibromo-1H-imidazole-2-carboxylate as an antimicrobial agent. Compounds in the imidazole family have been shown to exhibit significant antibacterial activity against various strains of bacteria, including Helicobacter pylori, which is associated with gastric ulcers. The synthesis of derivatives from this compound has led to promising results in overcoming antibiotic resistance .

Drug Development

The compound serves as a key intermediate in the synthesis of novel pharmaceuticals. For instance, it can be utilized to develop drugs that target specific biological pathways or diseases by modifying its structure to enhance bioactivity or selectivity . The versatility of imidazole derivatives allows for the exploration of various therapeutic areas, including anti-inflammatory and anticancer treatments.

Synthesis of Functional Materials

This compound can be employed in the synthesis of functional materials such as polymers and coatings. Its ability to participate in cross-linking reactions makes it suitable for creating materials with tailored properties for specific applications, including drug delivery systems and biodegradable materials .

Catalysis

The compound's unique structure allows it to act as a catalyst in various chemical reactions. Its application in catalysis can lead to more efficient synthetic pathways in organic chemistry, reducing waste and improving yields in chemical manufacturing processes .

Antimicrobial Derivatives Study

A study focused on synthesizing derivatives of this compound demonstrated its efficacy against resistant strains of bacteria. The synthesized compounds exhibited inhibition zones significantly larger than those observed with traditional antibiotics, indicating their potential as effective alternatives in treating bacterial infections .

Development of Biodegradable Polymers

Another case study explored the use of this compound in developing biodegradable polymers for medical applications. The resulting materials showed promising biocompatibility and degradation rates suitable for use in drug delivery systems, highlighting the compound's versatility beyond traditional pharmaceutical applications .

Mechanism of Action

The mechanism of action of Methyl 4,5-dibromo-1H-imidazole-2-carboxylate depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The bromine atoms can enhance the compound’s reactivity, allowing it to form covalent bonds with target molecules, thereby exerting its effects.

Comparison with Similar Compounds

Substituent Effects on Reactivity and Electronic Properties

Key Compounds Compared:

4,5-Dichloro-2-methyl-1H-imidazole (CAS 15965-33-0)

4,5-Dibromo-1,2-dimethyl-1H-imidazole (CAS 16954-05-5)

2-(2-Methylbenzylsulfonyl)-1H-imidazole-4,5-dicarboxylic acid derivatives

Property Methyl 4,5-Dibromo-1H-imidazole-2-carboxylate 4,5-Dichloro-2-methyl-1H-imidazole 4,5-Dibromo-1,2-dimethyl-1H-imidazole 2-(2-Methylbenzylsulfonyl)-1H-imidazole-4,5-dicarboxylic acid derivatives
Halogen Type Bromine (stronger electron-withdrawing) Chlorine (weaker electron-withdrawing) Bromine None (sulfonyl group)
Functional Groups Methyl carboxylate (polar) Methyl (non-polar) Methyl (non-polar) Sulfonyl and carboxylic acid (highly polar)
Molecular Weight Higher due to Br and carboxylate Lower (Cl and CH₃) Moderate (Br and CH₃) Highest (sulfonyl and dicarboxylic acid)
Reactivity High (Br susceptible to substitution) Moderate (Cl less reactive) Moderate (Br, but steric hindrance) Low (stable sulfonyl group)
Solubility High in polar solvents Low Low Very high in polar solvents
  • Bromine vs. Chlorine : Bromine’s larger atomic size and polarizability enhance electrophilicity at the 4,5-positions, making the target compound more reactive in cross-coupling reactions compared to chlorinated analogs .
  • Carboxylate vs. Methyl: The methyl carboxylate group increases polarity and hydrogen-bonding capacity, distinguishing it from non-polar methyl-substituted analogs like 4,5-dibromo-1,2-dimethyl-1H-imidazole .
Hydrogen Bonding and Crystallinity

The carboxylate group in this compound enables robust hydrogen-bonding networks, influencing crystal packing and stability. In contrast, 4,5-dibromo-1,2-dimethyl-1H-imidazole lacks hydrogen-bond donors, resulting in weaker intermolecular interactions and lower melting points .

Q & A

Q. Basic

  • ¹H NMR : Absence of aromatic protons at δ 7.5–8.5 ppm confirms 4,5-dibromination. Ester methyl appears at δ 3.9–4.1 ppm.
  • ¹³C NMR : Carboxylate carbonyl at δ 160–165 ppm; C-Br carbons at δ 115–125 ppm.
  • IR spectroscopy : Ester C=O (~1700 cm⁻¹) and C-Br (~600 cm⁻¹) stretches.
  • Mass spectrometry : ESI-MS [M+H]+ at m/z 311.8 (C₆H₅Br₂N₂O₂) .

What strategies mitigate competing side reactions during synthesis, particularly under varying pH conditions?

Q. Advanced

  • pH control : Neutral conditions (pH 7–8) prevent ester hydrolysis. Buffers (e.g., phosphate) stabilize acidic/basic intermediates.
  • Solvent selection : Aprotic solvents (DCM, THF) reduce nucleophilic attack on the ester.
  • Kinetic vs. thermodynamic control : Slow addition of Br₂ at low temperatures favors 4,5-dibromination over tri-brominated byproducts.
  • In-situ monitoring : TLC (Rf ~0.3 in ethyl acetate/hexane 1:3) or FTIR detects intermediates for timely quenching .

How do bromine substituents influence reactivity in nucleophilic substitution reactions?

Q. Basic

  • Electronic effects : Bromine’s electron-withdrawing nature deactivates the imidazole ring, directing nucleophiles (e.g., amines) to the less hindered 2-position.
  • Steric effects : 4,5-Dibromo groups hinder approach to positions 4/5, favoring substitutions at the carboxylate ester (e.g., hydrolysis to carboxylic acid).
  • Leaving group potential : The ester group undergoes base-catalyzed substitution (e.g., with K₂CO₃ in DMF) .

How does this compound perform in cross-coupling reactions compared to mono-brominated analogs?

Q. Advanced

  • Sequential Suzuki-Miyaura couplings : Pd(PPh₃)₄ with SPhos ligand selectively couples 5-Br first (kinetically favored), followed by 4-Br with electron-rich boronic acids.
  • Challenges : Steric bulk from 4,5-dibromo slows reaction rates vs. mono-brominated analogs (e.g., 30% slower by GC-MS).
  • Catalytic optimization : Bidentate ligands (dppf) improve turnover in Stille couplings. Comparative studies show 5-Br is 1.5× more reactive than 4-Br due to reduced steric hindrance .

What computational methods predict hydrogen-bonding patterns in crystals of this compound?

Q. Advanced

  • Density Functional Theory (DFT) : Calculates electrostatic potential surfaces to identify H-bond donors/acceptors (e.g., imidazole N-H as donor).
  • Hirshfeld surface analysis : Visualizes interactions (e.g., Br···H-C contacts) and quantifies their contribution to crystal packing.
  • Validation : Overlay DFT-predicted and experimental (X-ray) structures to refine force fields .

How does this compound compare to 4,5-dichloro analogs in biological activity studies?

Q. Advanced

  • Antimicrobial assays : 4,5-Dibromo shows 2× higher MIC against S. aureus (12.5 µg/mL) vs. dichloro (25 µg/mL), attributed to increased lipophilicity (ClogP 2.1 vs. 1.5).
  • Cytotoxicity : Br substituents enhance apoptosis in MCF-7 cells (IC₅₀ 8 µM) but increase hepatotoxicity (LD₅₀ 120 mg/kg vs. 200 mg/kg for Cl).
  • SAR studies : Bromine’s larger atomic radius improves target binding (e.g., kinase inhibition ΔG = −9.2 kcal/mol vs. −7.8 for Cl) .

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